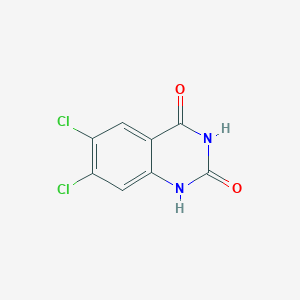

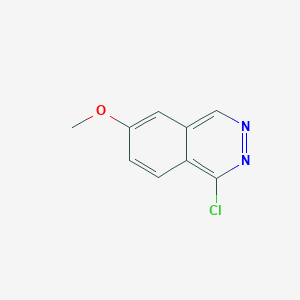

6,7-二氯喹唑啉-2,4(1H,3H)-二酮

描述

6,7-Dichloroquinazoline-2,4(1H,3H)-dione is a halogenated heterocycle1. It has the empirical formula C10H8Cl2N2O2 and a molecular weight of 259.091.

Synthesis Analysis

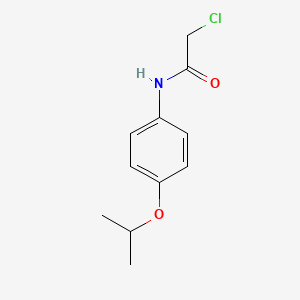

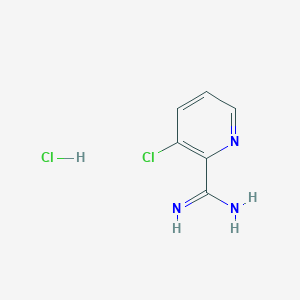

The compound may be used as a reactant in the preparation of potential bioactive compounds such as 2-chloro-4,6,7-trimethoxyquinazoline, 2-chloro-6,7-dimethoxy-4(3H)-quinazolinone, 2,4-diamino-6,7-dimethoxy quinazolines, and 2-chloro-4-(3-bromoanilino)-6,7-dimethoxyquinazoline1.

Molecular Structure Analysis

The SMILES string of the compound is COc1cc2nc(Cl)nc(Cl)c2cc1OC1. The InChI is 1S/C10H8Cl2N2O2/c1-15-7-3-5-6(4-8(7)16-2)13-10(12)14-9(5)11/h3-4H,1-2H31.

Chemical Reactions Analysis

The compound can participate in various chemical reactions due to its structure. However, specific reactions or mechanisms of action were not found in the search results.Physical And Chemical Properties Analysis

The compound has a melting point of 175-178 °C (lit.)1. It is classified under Quality Level 100 with an assay of 97%1.

科学研究应用

药物化学应用

谷氨酸受体拮抗剂:6,7-二氯喹唑啉-2,4(1H,3H)-二酮衍生物已被探索作为离子型谷氨酸受体拮抗剂。这些化合物显示出在减少神经元损伤和表现抗惊厥效果方面的潜力,暗示了在神经保护策略和癫痫管理中的治疗应用(Colotta et al., 2012)。

癌细胞抑制:从6,7-二氯喹唑啉-2,4(1H,3H)-二酮衍生的新型合成化合物,如PT-262,已显示通过抑制ERK和CDC2磷酸化而诱导肺癌细胞死亡,通过一条独立于p53的途径,提供了癌症治疗的潜在途径(Hsu et al., 2008)。

碳酸酐酶抑制剂:该骨架已被用于开发针对肿瘤相关碳酸酐酶IX和XII的抑制剂,其中几种衍生物表现出强大的抑制活性。这些发现突显了6,7-二氯喹唑啉-2,4(1H,3H)-二酮衍生物在抗癌药物开发中的潜力(Falsini et al., 2017)。

有机合成应用

- 合成路线开发:该化合物已被用作无溶剂合成喹唑啉-2,4(1H,3H)-二酮的关键中间体,使用二氧化碳,展示了一种旨在可持续化学的方法(Mizuno et al., 2007)。此外,涉及6,7-二氯喹唑啉-2,4(1H,3H)-二酮的区域选择性取代反应已被记录,提供了获取生物活性邻醌衍生物的途径(Kim et al., 2003)。

分析化学应用

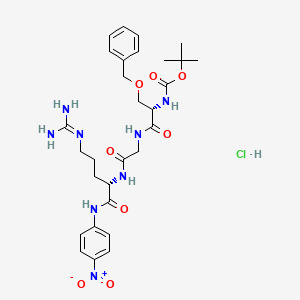

- 色谱前衍生试剂:6,7-二氯喹唑啉-2,4(1H,3H)-二酮衍生物已被探索作为液相色谱分析中氨基酸的衍生试剂,突显了它们在增强分析方法中的检测灵敏度和选择性方面的实用性(Gatti et al., 2002)。

安全和危害

The compound is classified under the GHS07 hazard class. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation1. The precautionary statements are P261, P264, P271, P280, P302 + P352, and P305 + P351 + P3381. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), IF ON SKIN: Wash with plenty of water (P302 + P352), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338)1.

未来方向

The compound’s potential for future research and applications is promising, given its role as a reactant in the synthesis of various bioactive compounds1. However, specific future directions were not found in the search results.

Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or databases.

属性

IUPAC Name |

6,7-dichloro-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2O2/c9-4-1-3-6(2-5(4)10)11-8(14)12-7(3)13/h1-2H,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHRSAAVGBWFMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598994 | |

| Record name | 6,7-Dichloroquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dichloroquinazoline-2,4(1H,3H)-dione | |

CAS RN |

864293-02-7 | |

| Record name | 6,7-Dichloroquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

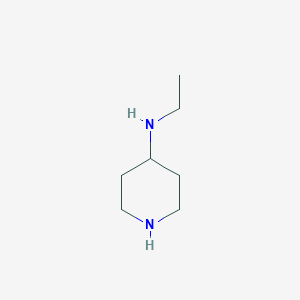

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

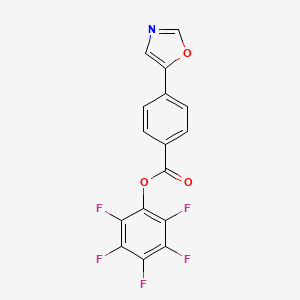

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-Methylphenoxy)methyl]piperidine](/img/structure/B1611962.png)